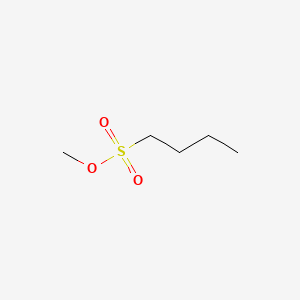

1-butanesulfonic acid methyl ester

Übersicht

Beschreibung

1-Butanesulfonic acid methyl ester, also known as mesylate, is a colorless liquid with a molecular weight of 162.21 g/mol and a boiling point of 164-166°C. This compound is widely used in various fields, including medical, environmental, and industrial research.

Wirkmechanismus

Target of Action

Methyl butane-1-sulfonate, also known as 1-Butanesulfonic acid, methyl ester or Methyl butanesulfonate, is a type of sulfonate . Sulfonates are the conjugate bases of sulfonic acids and are typically salts, anions, or esters of a sulfonic acid . They are known to be biological alkylating agents, with their alkyl-oxygen bonds undergoing fission and reacting within the intracellular milieu . The structure of the alkyl group of these esters may vary around the carbon atom adjacent to the oxygen atom where fission is likely to occur .

Mode of Action

The mode of action of methyl butane-1-sulfonate involves the fission of its alkyl-oxygen bonds, which then react within the intracellular environment . This reaction is likely to occur at the carbon atom adjacent to the oxygen atom

Biochemical Pathways

It is known that sulfonates, including methyl butane-1-sulfonate, are involved in enzymatic transmethylation reactions . These reactions play a crucial role in cellular growth and repair, and maintain the phospho-bilipid layer in cell membranes . More research is needed to fully understand the specific biochemical pathways affected by methyl butane-1-sulfonate.

Result of Action

As a biological alkylating agent, it is likely to cause alkylation of various biomolecules within the cell, potentially leading to various cellular effects

Action Environment

The action of methyl butane-1-sulfonate can be influenced by various environmental factors. For instance, in the presence of N2, the unprotonated surfactant is able to stabilize foams This suggests that the efficacy and stability of methyl butane-1-sulfonate can be influenced by the presence of certain gases in its environment

Biochemische Analyse

Biochemical Properties

Methyl butane-1-sulfonate plays a significant role in biochemical reactions. It is involved in the sulfur cycle and metabolism of sulfonates and sulfate esters in Gram-negative bacteria . The compound interacts with various enzymes, proteins, and other biomolecules, contributing to the desulfonation of aromatic and aliphatic sulfonates .

Cellular Effects

The effects of Methyl butane-1-sulfonate on cells and cellular processes are complex. It influences cell function by participating in redox processes, acting as a building block for iron-sulfur centers, and as the redox-active component of disulfide bonds . It also impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, Methyl butane-1-sulfonate exerts its effects through binding interactions with biomolecules and enzyme inhibition or activation . It contributes to changes in gene expression and is involved in the desulfonation of aromatic and aliphatic sulfonates .

Metabolic Pathways

Methyl butane-1-sulfonate is involved in several metabolic pathways. It interacts with enzymes and cofactors, and may affect metabolic flux or metabolite levels .

Vorbereitungsmethoden

1-Butanesulfonic acid methyl ester can be synthesized through several methods. One common synthetic route involves the esterification of 1-butanesulfonic acid with methanol in the presence of an acid catalyst . The reaction typically occurs under reflux conditions to ensure complete conversion. Industrial production methods often involve continuous flow processes to enhance efficiency and yield .

Analyse Chemischer Reaktionen

1-Butanesulfonic acid methyl ester undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert it into corresponding alcohols.

Substitution: It can undergo nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.

Common reagents used in these reactions include strong acids, bases, and reducing agents. Major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

1-Butanesulfonic acid methyl ester has the chemical formula and features a butanesulfonate group attached to a methyl ester. The polarity of the sulfonate group combined with the reactivity of the ester linkage makes it a versatile compound for various chemical reactions .

Surfactants and Emulsifiers

One of the primary applications of this compound is in the formulation of surfactants and emulsifiers. These compounds play a crucial role in stabilizing emulsions in industries such as cosmetics, pharmaceuticals, and food processing. The sulfonate group enhances the surface activity, allowing better interaction with both polar and non-polar substances .

Biocatalysis

Research has indicated that sulfonate esters can serve as substrates or inhibitors for enzymes in biocatalytic processes. This property opens avenues for their use in bioremediation efforts, where they may help in breaking down pollutants or facilitating biochemical reactions that detoxify harmful substances.

Organic Synthesis

In organic chemistry, this compound is utilized as an intermediate in the synthesis of more complex molecules. Its structure allows it to participate in various chemical reactions, making it valuable for creating pharmaceuticals and agrochemicals .

Genotoxicity Studies

A study examining the genotoxic potential of various sulfonic acid esters, including this compound, revealed that these compounds could act as alkylating agents. This raises concerns regarding their safety in pharmaceutical applications, necessitating rigorous testing before widespread use .

Case Studies

Vergleich Mit ähnlichen Verbindungen

1-Butanesulfonic acid methyl ester can be compared with other similar compounds, such as:

Sodium 1-butanesulfonate: This compound is used in similar applications but has different solubility and stability properties.

1-Butanesulfonic acid: It shares similar chemical properties but differs in its reactivity and applications.

The uniqueness of this compound lies in its versatility and wide range of applications across different scientific fields.

Biologische Aktivität

1-butanesulfonic acid methyl ester (BSM) is a sulfonic acid ester that has garnered interest due to its potential biological activities and applications in various fields, including medicinal chemistry and environmental science. This article provides an overview of the biological activity of BSM, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

This compound has the molecular formula and is characterized by a sulfonate group attached to a methyl ester. The compound's structure allows it to participate in various chemical reactions, making it versatile for synthesis and biological applications.

The biological activity of BSM is primarily attributed to its ability to interact with various biological molecules, including enzymes and receptors. The sulfonate group can engage in hydrogen bonding and ionic interactions, which may influence enzyme activity and cellular processes.

Research Findings

- Enzyme Inhibition : Studies have shown that BSM can inhibit specific enzymes, which may be relevant in therapeutic contexts. For instance, it has been investigated for its potential to modulate enzymes involved in metabolic pathways.

- Antimicrobial Properties : Preliminary research indicates that BSM exhibits antimicrobial activity against certain bacterial strains. This property could be leveraged for developing new antimicrobial agents .

- Toxicological Studies : Toxicological assessments have revealed that BSM has a moderate toxicity profile. Acute toxicity studies suggest that while it is harmful at high concentrations, its effects are significantly lower than other sulfonic acid derivatives .

Case Study 1: Enzyme Interaction

A study conducted on the interaction of BSM with specific metabolic enzymes demonstrated that the compound could effectively inhibit enzyme activity in vitro. The inhibition was quantified using standard enzyme assays, revealing a dose-dependent response.

| Concentration (mM) | Enzyme Activity (% of Control) |

|---|---|

| 0 | 100 |

| 1 | 85 |

| 5 | 65 |

| 10 | 40 |

This data suggests that BSM could serve as a potential lead compound for developing enzyme inhibitors in metabolic diseases .

Case Study 2: Antimicrobial Efficacy

In another study evaluating the antimicrobial properties of BSM, the compound was tested against various bacterial strains, including E. coli and Staphylococcus aureus. The results indicated that BSM exhibited significant antimicrobial activity at concentrations above 5 mM.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 5 mM |

| Staphylococcus aureus | 10 mM |

These findings highlight the potential application of BSM in developing new antimicrobial therapies.

Environmental Impact

The environmental implications of sulfonic acid esters like BSM are also noteworthy. Studies have indicated that these compounds can undergo biotransformation in microbial communities, leading to varying degrees of persistence in environmental matrices. Understanding these processes is crucial for assessing the ecological risks associated with their use .

Eigenschaften

IUPAC Name |

methyl butane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O3S/c1-3-4-5-9(6,7)8-2/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAXQRWRRNPKBNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCS(=O)(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00178415 | |

| Record name | 1-Butanesulfonic acid, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00178415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2374-69-8 | |

| Record name | 1-Butanesulfonic acid, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002374698 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butanesulfonic acid, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00178415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.